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Chemical Profile of 4-1sopropylbenzoic Acid

The table below summarizes the core identification and properties of 4-isopropylbenzoic acid, also known

as p-cumic acid or cuminic acid [1] [2] [3].

Property

Description

Common Name

IUPAC Name

CAS Registry Number

ChEBI ID

Chemical Formula

Average Molecular Weight

Class

Melting Point

4-1sopropylbenzoic acid, p-Cumic acid, Cuminic acid [1] [2] [4]

4-(propan-2-yl)benzoic acid [2] [4] [5]

536-66-3 [2] [4] [6]

CHEBI:28122 [1] [2] [5]

C10H1202 [2] [6] [7]

164.20 g/mol [2] [4] [7]

Aromatic monoterpenoid [2] [3]

116 - 120 °C [4] [7]
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Property Description
Water Solubility 0.15 - 0.28 mg/mL (sparingly soluble) [2] [7] [3]
Experimental logP 3.40 [2] [3]

Experimental Data on Bioactivity

A relevant experimental study used a machine-learning approach to predict the protein-targeting potential of

natural compounds, including 4-isopropylbenzoic acid [8]. The workflow and key finding are summarized

below.
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Start: Dataset of 1,410 FDA-approved
drugs with known protein targets

'
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- 7 molecular fingerprints
- Maximum common substructure (MCS)
- 225 physicochemical descriptors
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(Random Forest Model)
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y
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l

Result: 4-Isopropylbenzoic Acid
Did NOT inhibit Cox-1 enzyme

Click to download full resolution via product page

Supporting Experimental Protocol [8]:

¢ Objective: To assess functional similarity between natural compounds and approved drugs by
combining multiple chemical similarity metrics and physicochemical properties using a machine-
learning approach.
¢ Methodology:
o Model Training: A Random Forest binary classifier was trained using drugs with shared protein
targets. Predictor variables included seven different molecular fingerprints (Morgan,
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Featmorgan, AtomPair, etc.), maximum common substructure (MCS) data, and 225 molecular

descriptors.
o Prediction: The trained model was used to predict the protein targets of natural compounds by

comparing them to the drugs.
o Validation: Predictions were experimentally validated using in-vitro assays.
¢ Key Finding: While the model successfully predicted and validated Cox-1 inhibition by another
compound (5-methoxysalicylic acid), 4-isopropylbenzoic acid, despite a high similarity score in
one metric, did not show inhibitory activity against the Cox-1 enzyme in the experimental test

[8].

How to Proceed with Your Comparison Guide

The information available is sufficient to describe 4-isopropylbenzoic acid and present one key negative
experimental result, but it may be incomplete for a full comparative guide. To build a more comprehensive
document, you could:

¢ |dentify Key Comparators: Determine which specific alternative metabolites or compounds (e.g.,

other benzoic acid derivatives or monoterpenoids) you wish to compare against 4-isopropylbenzoic

acid.

o Define Comparison Parameters: Decide on the key performance or property metrics for your guide,
such as binding affinity for specific targets, solubility, bioavailability, or toxicity profiles.

e Deepen Literature Search: Conduct a targeted search for scientific literature that directly compares
these compounds in the contexts you've defined.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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